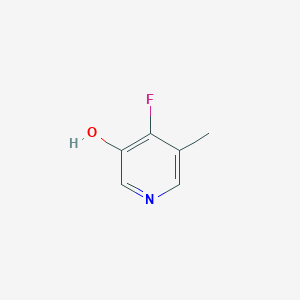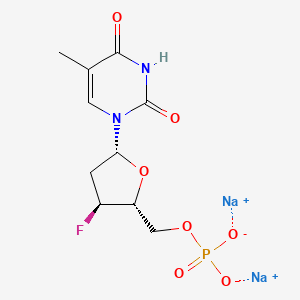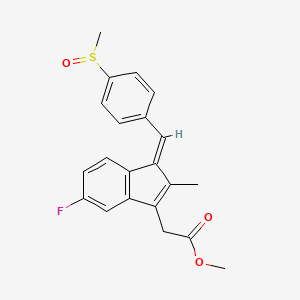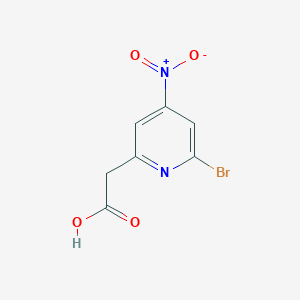
Dehydrocitreaglycon A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Dehydrocitreaglycon A is typically isolated from the marine-derived actinomycetes Streptomyces caelestis. The isolation process involves culturing the bacteria, followed by extraction and purification using chromatographic techniques . The structures of these compounds are elucidated by 1D and 2D NMR spectra .
Analyse Chemischer Reaktionen
Dehydrocitreaglycon A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Dehydrocitreaglycon A has been studied for its antibacterial activity against various bacterial strains, including Staphylococcus haemolyticus, Staphylococcus aureus, and Bacillus subtilis . It has shown potential in combating methicillin-resistant Staphylococcus aureus (MRSA) with low minimum inhibitory concentration (MIC) values . Additionally, it has applications in chemical and clinical research due to its bioactive properties .
Wirkmechanismus
The mechanism of action of Dehydrocitreaglycon A involves its interaction with bacterial cell membranes, leading to disruption of membrane integrity and inhibition of bacterial growth . The molecular targets and pathways involved in this process are still under investigation, but it is believed to interfere with essential bacterial enzymes and proteins .
Vergleich Mit ähnlichen Verbindungen
Dehydrocitreaglycon A is similar to other xanthone derivatives such as citreamicin θ A, citreamicin θ B, and citreaglycon A, which are also isolated from Streptomyces caelestis . These compounds share similar antibacterial properties but differ in their chemical structures and specific activities . This compound is unique due to its specific structure and the range of bacterial strains it can target .
Eigenschaften
Molekularformel |
C27H20O10 |
|---|---|
Molekulargewicht |
504.4 g/mol |
IUPAC-Name |
3,22,26-trihydroxy-7-methoxy-7-methyl-5,24-dioxo-6,17-dioxahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-1(26),2,4(9),10,14,16(25),18(23),19,21-nonaene-21-carboxylic acid |
InChI |
InChI=1S/C27H20O10/c1-27(35-2)9-12-7-10-3-4-11-8-15-20(23(30)17(11)16(10)22(29)18(12)26(34)37-27)24(31)19-14(36-15)6-5-13(21(19)28)25(32)33/h5-8,28-30H,3-4,9H2,1-2H3,(H,32,33) |
InChI-Schlüssel |
VMTRONAGVWJCNB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2=C(C(=C3C(=C2)CCC4=CC5=C(C(=C43)O)C(=O)C6=C(O5)C=CC(=C6O)C(=O)O)O)C(=O)O1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-(3-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B15293933.png)
![Methyl [2alpha(E),3beta(R*)]-5-[3-(3,4-Dihydroxy-4-methylpentyl)-3-methyloxiranyl]-3-methyl-2-pentenoic Acid Ester](/img/structure/B15293940.png)





![Ethyl 2-[(3-chloropyridin-2-yl)amino]-2-oxoacetate](/img/structure/B15293972.png)
![alpha-[(Dimethylamino)methylene]-2,3,4,5-tetrafluoro-beta-oxo-benzenepropanoic Acid Methyl Ester](/img/structure/B15293990.png)
